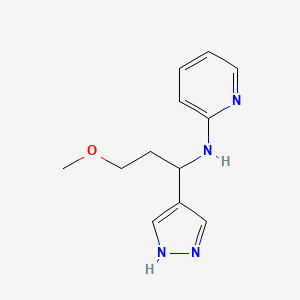
N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine is a heterocyclic compound that features a pyrazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine typically involves the formation of the pyrazole ring followed by the attachment of the pyridine moiety. One common method involves the reaction of 3-methoxypropylamine with 4-chloropyridine under basic conditions to form the intermediate, which is then cyclized with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under certain conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyrazole ring could lead to a dihydropyrazole derivative.
Applications De Recherche Scientifique
N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, such as the FLT3-ITD and BCR-ABL pathways . This inhibition can lead to the modulation of cellular processes and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: This compound also features a pyrazole and pyridine ring but has different substituents and biological activities.
Imidazole Derivatives: These compounds share a similar heterocyclic structure and have a wide range of biological activities.
Uniqueness
N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine is unique due to its specific combination of functional groups and its potential to inhibit multiple biological pathways. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H16N4O |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
N-[3-methoxy-1-(1H-pyrazol-4-yl)propyl]pyridin-2-amine |
InChI |
InChI=1S/C12H16N4O/c1-17-7-5-11(10-8-14-15-9-10)16-12-4-2-3-6-13-12/h2-4,6,8-9,11H,5,7H2,1H3,(H,13,16)(H,14,15) |
Clé InChI |
ILVRHZOTHOVFDA-UHFFFAOYSA-N |
SMILES canonique |
COCCC(C1=CNN=C1)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


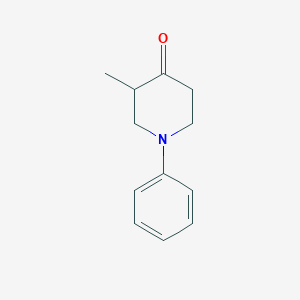
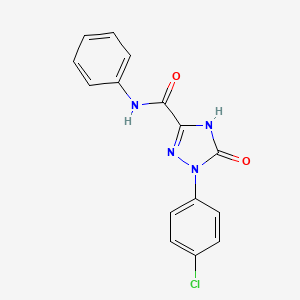

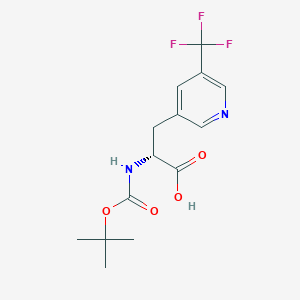
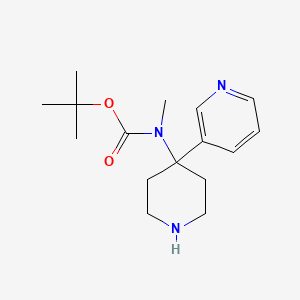
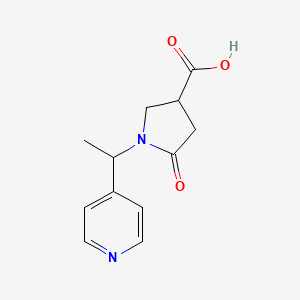


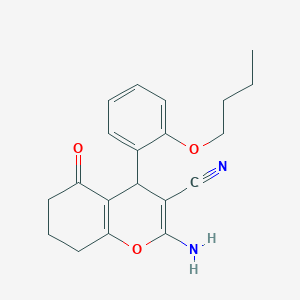

![2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B12995260.png)
![6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995262.png)
![N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12995264.png)
![5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12995270.png)
